molecular formula C8H5FN2O B143807 7-Fluoroquinazolin-4(3H)-one CAS No. 16499-57-3

7-Fluoroquinazolin-4(3H)-one

Cat. No. B143807
CAS RN: 16499-57-3
M. Wt: 164.14 g/mol
InChI Key: KCORZHJVTZIZFD-UHFFFAOYSA-N
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Description

7-Fluoroquinazolin-4(3H)-one is a fluorinated quinazolinone derivative, a class of compounds known for their diverse pharmacological activities. The presence of a fluorine atom in the quinazolinone structure can significantly influence the biological activity and physical properties of these molecules .

Synthesis Analysis

The synthesis of fluorinated quinazolinones can be achieved through various methods. One approach involves the cyclization of 2-amino-4-fluoro benzoic acid with urea, followed by chlorination and nucleophilic substitution to yield 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine with a total yield of 51% . Another method for synthesizing 7-fluoroquinazolin-4-one starts from 2,4-difluorobenzoic acid, proposing a convenient route to these compounds . Additionally, organocatalytic synthesis has been employed to produce 7-chloroquinoline-1,2,3-triazoyl carboxamides, which, while not directly 7-fluoroquinazolin-4(3H)-one, demonstrate the versatility of quinazolinone synthesis .

Molecular Structure Analysis

The molecular structure of 7-fluoroquinazolin-4(3H)-one derivatives is characterized by the presence of a fluorine atom, which can significantly affect the molecule's interaction with biological targets. For instance, the interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme has been studied using various spectrophotometric methods, circular dichroism, and NMR, highlighting the importance of fluorine in these interactions .

Chemical Reactions Analysis

Fluorinated quinazolinones can undergo various chemical reactions, which are essential for creating pharmacologically active derivatives. For example, the synthesis of hybrid molecules combining fluoroquinolone fragments with triazolopyrimidines through azide-alkyne cycloaddition demonstrates the reactivity of these compounds and their potential for creating new therapeutic agents .

Physical and Chemical Properties Analysis

The introduction of fluorine into the quinazolinone ring can alter the physical and chemical properties of these compounds, such as their pKa values, and can influence their metabolic pathways. The fluorine atom can also enhance the lipophilicity and stability of the molecule, which is beneficial for drug development . The cytotoxicity of these compounds has been evaluated using cancer cell lines, indicating their potential as anticancer agents .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Approaches 7-Fluoroquinazolin-4(3H)-one and its derivatives are synthesized through various methods, contributing significantly to the field of medicinal and organic chemistry. Zhou et al. (2019) demonstrated a rapid synthetic method for compounds derived from 7-fluoroquinazolin-4(3H)-one, emphasizing its importance as an intermediate in small molecule anticancer drugs (Zhou et al., 2019). Layeva et al. (2007) provided methods for synthesizing fluoroquinazolinones, including a method for 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid (Layeva et al., 2007).

Chemical Interactions and Studies Hemalatha et al. (2016) focused on the interaction of a 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one derivative with lysozyme, providing insights into the significance of fluorine in the molecule through spectrophotometric, circular dichroism, and NMR studies (Hemalatha et al., 2016). Singh et al. (2010) performed an NMR analysis of nitration products of fluoroquinazoline, highlighting the specific chemical interactions and positions of nitration in the molecule (Singh et al., 2010).

Biological and Pharmacological Activities

Anticancer Properties A series of novel 2,3-dihydroquinazolin-4(1H)-ones were synthesized and characterized, with studies indicating moderate to good anticancer activities. The optical and electrochemical properties of these compounds were explored, along with their interaction with solvents and quantum yield measurements (Kamble et al., 2017). Zayed et al. (2018) discussed fluoroquinazolinones as dual inhibitors of EGFR kinase and tubulin polymerization, exhibiting significant antitumor activity and providing insights into their potential mechanism of action through molecular docking simulations (Zayed et al., 2018).

Antifungal and Antimicrobial Activities Xu et al. (2007) synthesized novel s-substituted fluoroquinazoline derivatives with demonstrated antifungal activities, providing insights into their mechanism of action against fungal growth (Xu et al., 2007). Senthilkumar et al. (2009) synthesized and evaluated novel fluoroquinolones for their antimycobacterial activities, providing evidence of their effectiveness against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).

Other Pharmacological Activities Gupta et al. (2011) designed and synthesized novel quinazoline derivatives, assessing their potential as anticonvulsant agents through in vivo activity models (Gupta et al., 2011). Embrechts et al. (2018) identified a novel series of 2,4-diaminoquinazolines as dual Toll-like receptor modulators, showing promise in the treatment of Hepatitis B Virus (Embrechts et al., 2018).

Safety And Hazards

The compound is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, respiratory tract irritation, Category 3) . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

7-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCORZHJVTZIZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426989
Record name 7-Fluoroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoroquinazolin-4(3H)-one

CAS RN

16499-57-3
Record name 7-Fluoroquinazolin-4(3H)-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoroquinazolin-4(3H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-FLUOROQUINAZOLIN-4(3H)-ONE
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Synthesis routes and methods

Procedure details

To a suspension of ethyl 2-amino-4-fluorobenzoate (1.73 g, 9.45 mmol) in formamide (8 mL) was added ammonium formate (0.9 g, 14 mmol). The reaction mixture was stirred at 140° C. for 24 hr, with additional ammonium formate (0.92 g, 15 mmol) at 6 hr. The reaction was dilute with EtOAc, washed with water, back-extracted with EtOAc, dried and concentrated in vacuo to give 7-fluoro-3-hydroquinazolin-4-one (2.82 g) which contains some formamide. ES-MS (M+H)+=165.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
0.92 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
WW Li, XY Wang, RL Zheng, HX Yan… - Journal of Medicinal …, 2012 - ACS Publications
Structure–activity relationship (SAR) studies of 2-(quinazolin-4-ylthio)thiazole derivatives, which are for optimizing the in vitro and in vivo antiacute myeloid leukemia (AML) activity of a …
Number of citations: 40 pubs.acs.org
Y Wu, A Ji, A Zhang, Y Shen - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The quinazolinone unit of the title compound, C8H4FN3O3, is essentially planar, with a maximum deviation of 0.0538 (14) Å for the O atom. The nitro group is twisted by 12.0 (3) from …
Number of citations: 3 scripts.iucr.org
TW Gero, DE Heppner, TS Beyett, C To… - Bioorganic & medicinal …, 2022 - Elsevier
The C797S mutation confers resistance to covalent EGFR inhibitors used in the treatment of lung tumors with the activating L858R mutation. Isoindolinones such as JBJ-4-125-02 bind …
Number of citations: 9 www.sciencedirect.com
TT Lan, DT Anh, H Pham‐The, DTM Dung… - Chemistry & …, 2020 - Wiley Online Library
Two series of 3‐[(1‐benzyl‐1H‐1,2,3‐triazol‐4‐yl)methyl]quinazolin‐4(3H)‐ones and N‐(1‐benzylpiperidin‐4‐yl)quinazolin‐4‐amines were designed initially as potential acetylcholine …
Number of citations: 4 onlinelibrary.wiley.com
HZ Li, HY He, YY Han, X Gu, L He, QR Qi, YL Zhao… - Molecules, 2010 - mdpi.com
In our ongoing research on novel anticancer agents with 4-anilinoquinazoline scaffolds, a series of novel 2-chloromethyl-4(3H)-quinazolinones were needed as key intermediates. An …
Number of citations: 19 www.mdpi.com
X Wang, X Lu, D Yan, Y Zhou, X Tan - International Journal of Molecular …, 2022 - mdpi.com
The cyclic guanosine monophosphate–adenosine monophosphate synthase–stimulator of interferon genes–TANK-binding kinase 1–interferon regulating factor 3 (cGAS-STING-TBK1-…
Number of citations: 5 www.mdpi.com
A Banerjee, P Subramanian… - The Journal of Organic …, 2016 - ACS Publications
An efficient one-pot Cu-catalyzed C–H functionalization/two-fold C–N bond formation protocol for the syntheses of N-aryl benzimidazoquinazolinones is being reported. This strategy …
Number of citations: 28 pubs.acs.org
J Bartroli, E Turmo, M Algueró… - Journal of medicinal …, 1998 - ACS Publications
A series of azole antifungal agents featuring a quinazolinone nucleus have been subjected to studies of structure−activity relationships. In general, these compounds displayed higher …
Number of citations: 280 pubs.acs.org
VK Sharma, A Barde, S Rattan - ARKIVOC: Online Journal of Organic …, 2021 - arkat-usa.org
Quinazolines belong to one of the most important classes of heterocyclic compounds owing to their diverse medicinal properties. The synthesis of novel quinazoline derivatives has …
Number of citations: 2 www.arkat-usa.org
AJ Bridges, H Zhou, DR Cody… - Journal of medicinal …, 1996 - ACS Publications
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (32, PD 153035) is a very potent inhibitor (IC 50 0.025 nM) of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), …
Number of citations: 431 pubs.acs.org

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